Physicochemical Property Differentiation: 3-(Methylthio)-4-nitroindolin-2-one vs. 4-Nitroindolin-2-one
The presence of the 3-methylthio group significantly alters key physicochemical properties compared to the des-methylthio analog 4-nitroindolin-2-one. 3-(Methylthio)-4-nitroindolin-2-one has a molecular weight of 224.24 g/mol, a calculated LogP of 2.61, and a PSA of 100.22 Ų . In contrast, 4-nitroindolin-2-one (CAS 61394-51-2) has a molecular weight of 178.15 g/mol and a molecular formula of C₈H₆N₂O₃ . This introduces a significant difference in lipophilicity (LogP increase) and hydrogen bonding capacity, which directly impacts membrane permeability and ADME profile predictions. For procurement, this means the target compound offers a distinct chemical space for lead optimization not accessible with the simpler 4-nitroindolin-2-one scaffold.
| Evidence Dimension | Molecular weight and calculated LogP |
|---|---|
| Target Compound Data | MW: 224.24 g/mol; LogP: 2.61; PSA: 100.22 Ų |
| Comparator Or Baseline | 4-Nitroindolin-2-one: MW: 178.15 g/mol; LogP and PSA not available from source but structurally predicted to be lower |
| Quantified Difference | MW increase of 46.09 g/mol; LogP estimated to be significantly higher due to the methylthio group |
| Conditions | Calculated properties from Chemsrc and vendor datasheets |
Why This Matters
Demonstrates that the target compound occupies a distinct physicochemical space, which is critical for structure-activity relationship (SAR) studies and lead optimization where lipophilicity and solubility profiles are key selection criteria.
